molecular formula C8H10FN B152431 (S)-1-(4-Fluorophenyl)ethylamine CAS No. 66399-30-2

(S)-1-(4-Fluorophenyl)ethylamine

Cat. No. B152431
CAS RN: 66399-30-2
M. Wt: 139.17 g/mol
InChI Key: QGCLEUGNYRXBMZ-LURJTMIESA-N
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Description

(S)-1-(4-Fluorophenyl)ethylamine is a compound that has been studied in various contexts due to its interesting properties and potential applications. While the provided papers do not directly discuss this compound, they do explore related compounds and their properties, which can provide insights into the behavior and characteristics of (S)-1-(4-Fluorophenyl)ethylamine.

Synthesis Analysis

The synthesis of related compounds has been reported using different starting materials and methodologies. For instance, the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives was achieved starting from 4-fluoro-3-hydroxytoluene, indicating the possibility of functional group manipulation to obtain desired fluorinated aromatic amines . Another related compound, 2-(4-fluorophenylsulfonyl)ethylamine, was synthesized through Gabriel synthesis, which involved substitution, oxidation, and hydrazine reactions . These methods suggest that (S)-1-(4-Fluorophenyl)ethylamine could potentially be synthesized through similar pathways, with careful consideration of the chiral center to maintain enantiopurity.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group . This suggests that (S)-1-(4-Fluorophenyl)ethylamine could also be crystallized and its structure elucidated using similar methods, with attention to the stereogenic carbon atom that may induce molecular torsion and affect the crystal packing .

Chemical Reactions Analysis

The chemical reactivity of fluorinated aromatic amines can be influenced by the presence of the fluorine atom and the amine group. The compounds studied show potential interactions with biological receptors, such as dopamine receptors, indicating that the fluorine substitution can modulate the binding affinity . This implies that (S)-1-(4-Fluorophenyl)ethylamine may also participate in specific chemical reactions and have biological relevance, which could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated, revealing interesting features. The optical properties of enantiopure compounds were studied, showing blue and green emission bands, which could be indicative of the photophysical behavior of (S)-1-(4-Fluorophenyl)ethylamine . Additionally, the binding affinities of fluorinated amines to dopamine receptors were evaluated, demonstrating the influence of molecular modifications on receptor interactions . These findings suggest that (S)-1-(4-Fluorophenyl)ethylamine may exhibit unique optical properties and biological activities that warrant further investigation.

Scientific Research Applications

Synthesis and Analytical Characterizations

The substance, 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane), based on the 1,2-diarylethylamine template including (S)-1-(4-Fluorophenyl)ethylamine, has been investigated for potential clinical applications and as a research chemical. It functions as an NMDA receptor antagonist and has dissociative effects. The study also discusses the chemical syntheses and comprehensive analytical characterizations of related substances (Dybek et al., 2019).

Asymmetric Synthesis

A simple, two-step procedure for the synthesis of optically active (S)-1-(2-fluorophenyl)-ethylamine is described, indicating its importance in creating enantiomerically pure substances (Bringmann & Geisler, 1990).

Structural Features

A study on the structural features of monohydrated 2-(4-fluorophenyl)ethylamine reveals insights into intra- and inter-molecular interactions stabilizing the cluster, highlighting its significance in understanding molecular interactions (Shachar et al., 2017).

Synthesis and Dopamine Receptor Affinities

2-(4-Fluoro-3-hydroxyphenyl)ethylamine and its derivatives have been synthesized and evaluated for their affinities for dopamine receptor subtypes, indicating its potential in neuroscience research (Claudi et al., 1990).

Radioprotective Activity

Research on N-2-(p-fluorophenyl)ethylamides of β-sulfmcarboxylic acids, synthesized using 2-(p-fluorophenyl)ethylamine, discusses their radioprotective activity, showcasing the chemical's relevance in radioprotection studies (Vasil'eva & Rozhkov, 1992).

Behavioral Evidence in Neurochemistry

Behavioral evidence from experiments using 2-(4-fluoro-3-hydroxyphenyl)ethylamines in rats suggests an agonistic effect on central D-2 dopamine receptors, contributing to our understanding of neurochemical mechanisms (Ferrari & Claudi, 1991).

Synthesis and Antibacterial Activity

The synthesis of oxalates and acetamides of {2-[2-Sopropyltetrahydropyran-4-yl-4-(4-Fluorophenyl)]Ethyl}Arylamines and their antibacterial activity showcase the potential use of (S)-1-(4-Fluorophenyl)ethylamine derivatives in developing new antibacterial agents (Arutyunyan et al., 2013).

Safety And Hazards

“(S)-1-(4-Fluorophenyl)ethylamine” is classified as a combustible liquid and can cause severe skin burns and eye damage . It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and to obtain special instructions before use .

properties

IUPAC Name

(1S)-1-(4-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCLEUGNYRXBMZ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-Fluorophenyl)ethylamine

CAS RN

66399-30-2
Record name (S)-1-(4-Fluorophenyl)-ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
B Calmuschi, AE Jonas, U Englert - Acta Crystallographica Section C …, 2004 - scripts.iucr.org
Complexes of the composition trans-[Pd(L)2(OAc)2] have been postulated as intermediates during cyclopalladation. The first structural characterization of such a precursor has now …
Number of citations: 19 scripts.iucr.org
T Kimura, M Khan, T Kamiyama - Journal of thermal analysis and …, 2006 - akjournals.com
Enthalpies of mixing of R - and S -enantiomers of liquid chiral compounds such as 2-aminohexane, 2-aminoheptane, 2-aminooctane, 2-aminononane, 1-(4-chlorophenyl)-ethylamine, 1-…
Number of citations: 12 akjournals.com
M Kreis, CJ Friedmann, S Bräse - Chemistry–A European …, 2005 - Wiley Online Library
A Hartwig–Buchwald addition of a variety of chiral amines to rac‐4‐bromo‐[2.2]paracyclophane and rac‐trifluoromethanesulfonic acid (4‐[2.2]paracyclophane) ester was performed with …
HL Wang, J Katon, C Balan, AW Bannon… - Journal of medicinal …, 2007 - ACS Publications
Based on the previously reported clinical candidate, AMG 517 (compound 1), a series of related piperazinylpyrimidine analogues were synthesized and evaluated as antagonists of the …
Number of citations: 76 pubs.acs.org
Y Kobayashi, J Maeda, F Morisawa, K Saigo - Tetrahedron: Asymmetry, 2006 - Elsevier
Enantiopure O-phenyl ethylphosphonothioic acid 1 was easily obtained by the enantioseparation of racemic 1, which was prepared from commercially available phosphorothioic …
Number of citations: 15 www.sciencedirect.com
F Lauterwasser, M Nieger… - … A European Journal, 2005 - Wiley Online Library
A set of 20 novel [2.2]paracyclophane ketimines with planar and central chirality has been synthesized from enantiomerically pure and racemic 5‐acyl‐4‐hydroxy[2.2]paracyclophane …
X Wu, H Shen, Y Zhang, C Wang, Q Li… - Journal of Medicinal …, 2021 - ACS Publications
Receptor-related orphan receptor γ (RORγ) has emerged as an attractive therapeutic target for the treatment of cancer and inflammatory diseases. Herein, we report our effort on the …
Number of citations: 8 pubs.acs.org
GH Posner, W Chang, L Hess, L Woodard… - Journal of medicinal …, 2008 - ACS Publications
In four or five chemical steps from the 1,2,4-trioxane artemisinin, a new series of 23 trioxane dimers has been prepared. Eleven of these new trioxane dimers cure malaria-infected mice …
Number of citations: 75 pubs.acs.org
B Calmuschi, AE Jonas, U Englert - Acta Crystallographica C, 2004
Number of citations: 0
MAR Oliveira - 2010 - teses.usp.br
Neste trabalho estão apresentadas as estruturas cristalinas e moleculares e o estudo da estereoespecificidade de compostos de paládio com geometria de coordenação quadrado …
Number of citations: 3 www.teses.usp.br

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